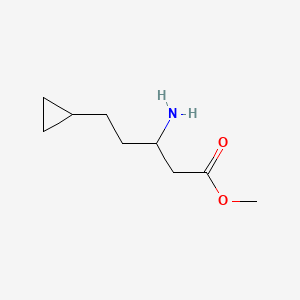

Methyl 3-amino-5-cyclopropylpentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 3-amino-5-cyclopropylpentanoate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)5-4-7-2-3-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

GSRKFHPYDKQYNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CCC1CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl 3-amino-5-cyclopropylpentanoate

This technical guide provides a comprehensive overview of Methyl 3-amino-5-cyclopropylpentanoate, a molecule of interest for researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and employs predictive methodologies to offer a thorough understanding of its chemical structure, properties, synthesis, and potential applications.

Chemical Identity and Structure

Methyl 3-amino-5-cyclopropylpentanoate is a beta-amino ester characterized by a cyclopropyl group at the 5-position of the pentanoate backbone. The presence of both an amino group and an ester functional group, along with the cyclopropyl moiety, suggests its potential as a versatile building block in medicinal chemistry and polymer science.

Molecular Formula: C₉H₁₇NO₂

IUPAC Name: methyl 3-amino-5-cyclopropylpentanoate

CAS Number: A specific CAS number for this compound has not been identified in public databases, suggesting it is a novel or not widely available chemical entity.

Chemical Structure:

Caption: 2D Chemical Structure of Methyl 3-amino-5-cyclopropylpentanoate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of Methyl 3-amino-5-cyclopropylpentanoate. These values are estimated based on computational models and data from analogous structures, such as Methyl 3-cyclopentylpropanoate[1].

| Property | Predicted Value | Notes |

| Molecular Weight | 171.25 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~200-220 °C | Estimated based on structurally similar amino esters. |

| Melting Point | Not applicable (liquid at room temperature) | Assumed based on the properties of similar short-chain amino esters. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The amino and ester groups contribute to polarity, while the alkyl chain and cyclopropyl group add nonpolar character. |

| pKa (of the amine) | ~9.5 - 10.5 | Typical range for a primary amine. |

| LogP | ~1.5 - 2.5 | Estimated based on the contribution of the different functional groups. |

Spectroscopic Analysis (Predicted)

The structural features of Methyl 3-amino-5-cyclopropylpentanoate suggest the following predicted spectroscopic data. These predictions are based on established principles of NMR and IR spectroscopy[2][3].

¹H and ¹³C NMR Spectroscopy

Predicting NMR spectra can be achieved with good accuracy using DFT calculations and machine learning models[4][5][6]. The following table outlines the expected chemical shifts for the key protons and carbons in the molecule.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.65 | Singlet | 3H | O-CH ₃ |

| ¹H | ~3.20 | Multiplet | 1H | CH -NH₂ |

| ¹H | ~2.40 | Multiplet | 2H | CH ₂-COO |

| ¹H | ~1.50 | Multiplet | 2H | CH ₂-CH(NH₂) |

| ¹H | ~1.30 | Multiplet | 2H | Cyclopropyl-CH ₂ |

| ¹H | ~0.80 | Multiplet | 1H | Cyclopropyl-CH |

| ¹H | ~0.40 | Multiplet | 2H | Cyclopropyl-CH ₂ |

| ¹H | ~0.10 | Multiplet | 2H | Cyclopropyl-CH ₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹³C | ~173 | C =O |

| ¹³C | ~51 | O-C H₃ |

| ¹³C | ~48 | C H-NH₂ |

| ¹³C | ~40 | C H₂-COO |

| ¹³C | ~35 | C H₂-CH(NH₂) |

| ¹³C | ~33 | Cyclopropyl-C H₂ |

| ¹³C | ~10 | Cyclopropyl-C H |

| ¹³C | ~5 | Cyclopropyl-C H₂ |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| N-H (amine) | 3300-3500 (two bands for primary amine) | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C=O (ester) | 1735-1750 | Stretching |

| C-O (ester) | 1000-1300 | Stretching |

| C-N (amine) | 1020-1250 | Stretching |

Synthesis and Purification

A plausible and efficient synthetic route to Methyl 3-amino-5-cyclopropylpentanoate involves a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, a common method for preparing β-amino esters[7][8].

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for Methyl 3-amino-5-cyclopropylpentanoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-cyclopropylpent-2-enoate

-

To a solution of cyclopropylacetaldehyde (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 5-cyclopropylpent-2-enoate.

Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from an aldehyde and a phosphorus ylide. The use of a stabilized ylide favors the formation of the (E)-alkene.

Step 2: Synthesis of Methyl 3-amino-5-cyclopropylpentanoate

-

Dissolve Methyl 5-cyclopropylpent-2-enoate (1.0 eq) in a solution of ammonia in methanol (7N, excess).

-

Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, Methyl 3-amino-5-cyclopropylpentanoate.

Causality: The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Using ammonia as the nucleophile directly installs the primary amino group at the β-position.

Potential Applications and Biological Context

While specific biological data for Methyl 3-amino-5-cyclopropylpentanoate is not available, its structural motifs suggest several potential applications in drug discovery and materials science.

Medicinal Chemistry

-

Peptidomimetics: β-amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability[9]. The cyclopropyl group can introduce conformational constraints, which can be beneficial for binding to biological targets.

-

Enzyme Inhibitors: The cyclopropane ring is a feature in some enzyme inhibitors, and its incorporation into a β-amino acid framework could lead to novel inhibitory activities.

-

Anticancer and Antimicrobial Agents: Some β-amino acid derivatives have shown promise as anticancer and antimicrobial agents[10].

Polymer and Materials Science

-

Poly(β-amino ester)s (PBAEs): This molecule can serve as a monomer for the synthesis of PBAEs. These polymers are biodegradable and have been extensively explored as non-viral vectors for gene delivery and as controlled-release drug delivery systems[11][12][13][14]. The cyclopropyl group could impart unique physical and biological properties to the resulting polymer.

Caption: Conceptual role as a monomer for functional polymers.

Safety and Handling

No specific safety data is available for Methyl 3-amino-5-cyclopropylpentanoate. The following precautions are based on the general hazards associated with amino esters[15][16][17].

-

General Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Health Hazards: May cause skin and eye irritation. Ingestion and inhalation may be harmful. The toxicological properties have not been fully investigated.

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive risk assessment should be conducted before handling this compound.

References

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020-12-17). MDPI. Retrieved from [Link]

-

Methyl 3-(methylamino)propanoate. PubChem. Retrieved from [Link]

-

Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. PMC. Retrieved from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022-10-22). PMC. Retrieved from [Link]

-

Methyl 3-cyclopentylpropanoate. PubChem. Retrieved from [Link]

-

Introduction to Poly(β-amino esters): Structure and Properties. (2024-10-16). ResolveMass Laboratories Inc.. Retrieved from [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry. Retrieved from [Link]

-

SAFETY DATA SHEET. (2016-01-27). Retrieved from [Link]

-

Methyl 3-[methyl(propyl)amino]propanoate. PubChem. Retrieved from [Link]

-

DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-20). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. Retrieved from [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2024-02-13). RSC Publishing. Retrieved from [Link]

-

Side Effects of Amino Acid Supplements. PMC. Retrieved from [Link]

-

(5-Cyclopropyl-3-methylpentyl)cyclopentane. PubChem. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022-02-09). MDPI. Retrieved from [Link]

-

Methyl 3-amino-5-phenylpentanoate (C12H17NO2). PubChemLite. Retrieved from [Link]

-

Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025-06-06). ResolveMass Laboratories Inc.. Retrieved from [Link]

-

5-Cyclopentyl-3-methylpentanoic acid. PubChem. Retrieved from [Link]

-

Safety Data Sheet (SDS). (2021-03-19). Eurogentec. Retrieved from [Link]

-

General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT | Journal Article. Pacific Northwest National Laboratory. Retrieved from [Link]

-

How to draw the structure for methyl pentanoate | Drawing Esters | Organic Chemistry. (2020-07-05). YouTube. Retrieved from [Link]

- The synthesis of cyclopropane amino acids and peptides. Google Patents.

-

Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CS. (2023-07-23). bioRxiv. Retrieved from [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. Retrieved from [Link]

-

methyl (3R)-3-amino-5-phenylpentanoate. LookChem. Retrieved from [Link]

-

What is the structure of 3-methyl-5-propylcyclopentene?. (2020-09-16). Quora. Retrieved from [Link]

-

How to draw the structure for 3-methylpentanoic acid. (2020-07-03). YouTube. Retrieved from [Link]

Sources

- 1. Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT | Journal Article | PNNL [pnnl.gov]

- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. chemview.epa.gov [chemview.epa.gov]

- 17. carlroth.com [carlroth.com]

The Emergence of Cyclopropyl-Containing β-Amino Acids: A Technical Guide to Unlocking Therapeutic Potential

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is relentless. Peptidomimetics, synthetic molecules that replicate the biological activity of natural peptides, represent a frontier in this endeavor.[1] Among the chemical motifs employed to craft these next-generation therapeutics, the cyclopropyl group, when incorporated into β-amino acid scaffolds, offers a unique and powerful toolset for medicinal chemists. This guide provides an in-depth technical exploration of the synthesis, conformational properties, and therapeutic applications of cyclopropyl-containing β-amino acids. We will delve into the mechanistic rationale behind their design, present detailed experimental protocols for their synthesis and evaluation, and showcase their potential in diverse therapeutic areas, including neurology, oncology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules in their therapeutic programs.

The Strategic Advantage of the Cyclopropyl Moiety in β-Amino Acid Scaffolds

The incorporation of a cyclopropane ring into a β-amino acid backbone is a deliberate design choice aimed at conferring specific, advantageous properties to the molecule. This strategy is rooted in the unique structural and electronic characteristics of the cyclopropyl group.

Conformational Rigidity and Pre-organization

Linear peptides often suffer from a high degree of conformational flexibility, which can lead to indiscriminate binding to multiple receptors and a significant entropic penalty upon binding to a specific target.[2] The introduction of a cyclopropane ring drastically reduces the rotational freedom of the peptide backbone.[3] This conformational constraint helps to pre-organize the molecule into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for the intended biological target.[2] The rigid nature of the cyclopropyl group allows for the precise spatial positioning of key pharmacophoric elements, a critical factor in rational drug design.

Enhanced Metabolic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The unnatural structure of β-amino acids, in general, offers a degree of protection against enzymatic cleavage. The cyclopropyl group further enhances this stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to a longer in vivo half-life and improved pharmacokinetic properties. However, it is important to note that metabolism of cyclopropyl groups, particularly when attached to amines, can sometimes lead to the formation of reactive metabolites, a factor that must be considered during drug development.[4]

The workflow for leveraging these advantages in a drug discovery program can be visualized as follows:

Caption: A typical workflow for the discovery and development of drugs containing cyclopropyl β-amino acids.

Therapeutic Applications of Cyclopropyl-Containing β-Amino Acids

The unique properties of cyclopropyl-containing β-amino acids have led to their exploration in a variety of therapeutic contexts.

Neurology: Targeting GABA Transporters

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[6][7] One strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).[8]

The betaine/GABA transporter 1 (BGT1) has emerged as a promising, yet underexplored, target.[6] The conformational rigidity of cyclopropane-based GABA analogues makes them ideal candidates for achieving subtype-selective inhibition of GATs. For example, the rigid GABA analog (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid has been identified as a potent and selective BGT1 inhibitor with an IC50 value in the sub-micromolar to low micromolar range.[6]

The mechanism of action of GAT inhibitors is to increase the concentration of GABA in the synaptic cleft, thereby prolonging its inhibitory effect on postsynaptic neurons. This can help to restore the balance between excitatory and inhibitory signaling in the brain.

Caption: Mechanism of action of cyclopropyl-GABA analogues as BGT1 inhibitors.

Table 1: Inhibitory Activity of Selected GABA Analogues on BGT1

| Compound | Structure | BGT1 IC50 (µM) | Reference |

| Bicyclo-GABA | (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | 0.59 - 1.5 | [6][9] |

| Compound 9 (non-cyclopropyl) | 4-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohexane-1-carboxylic acid | 13.9 | [6][10] |

| Bicyclo-GABA N-methyl analog | N-methyl-(1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid | 9.8 | [9] |

Oncology: Exploiting Amino Acid Dependencies

Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation, often becoming highly dependent on the uptake of specific amino acids from their environment.[11][12] Amino acid transporters, which are frequently overexpressed on the surface of cancer cells, are therefore attractive therapeutic targets.[13][14] The design of inhibitors for these transporters, such as L-type amino acid transporter 1 (LAT1) or ASCT2, is an active area of research.[11] Cyclopropyl-containing β-amino acids can be designed as mimics of natural amino acids to selectively block these transporters, thereby starving cancer cells of essential nutrients.

Infectious Diseases: Enzyme Inhibition

The structural rigidity and metabolic stability of cyclopropyl-containing amino acids make them valuable components of peptidomimetic enzyme inhibitors. For instance, cyclopropane-derived peptidomimetics have been designed as potent inhibitors of HIV-1 protease, with Ki values in the low nanomolar range.[3] Additionally, nucleoside analogues incorporating a cyclopropyl group have shown antiviral activity.[15] The mechanism of action for many antiviral nucleoside analogues involves inhibition of viral polymerases, leading to chain termination of the growing viral DNA or RNA.[16]

Table 2: Antiviral Activity of Selected Cyclopropyl-Containing Compounds

| Compound Type | Virus | Target | Activity | Reference |

| Cyclopropane-derived peptidomimetic | HIV-1 | HIV-1 Protease | Ki = 0.16 - 0.47 nM | [3] |

| Carbobicyclic nucleoside analogue | Respiratory Syncytial Virus (RSV) | Not specified | IC50 = 0.53 - 1.66 µM | [17] |

| 6'-β-fluoroadenosine analogue | Chikungunya virus (CHIKV) | SAH hydrolase | EC50 = 0.12 µM | [18] |

An interesting example of a cyclopropyl-containing amino acid with antibiotic properties is L-cyclopropylalanine, which was isolated from the mushroom Amanita virgineoides. This unusual amino acid exhibits broad-spectrum antibacterial and antifungal activity by inhibiting α-isopropylmalate synthase (α-IPMS), a key enzyme in the biosynthesis of the essential amino acid L-leucine.[19][20] This pathway is absent in humans, offering a potential selective target for new antibiotics.

Table 3: Kinetic Parameters for α-isopropylmalate Synthase

| Substrate/Inhibitor | Organism | Enzyme | Kinetic Parameter | Value | Reference |

| α-ketoisovalerate | Saccharomyces sp. | α-IPMS | Km | 16 µM | [20] |

| Acetyl-CoA | Saccharomyces sp. | α-IPMS | Km | 9 µM | [20] |

| L-leucine (inhibitor) | Saccharomyces sp. | α-IPMS | - | pH-dependent inhibition | [20] |

| L-leucine (inhibitor) | Mycobacterium tuberculosis | α-IPMS-2CR | - | Feedback inhibited | [21] |

| L-leucine (inhibitor) | Mycobacterium tuberculosis | α-IPMS-14CR | - | Not feedback inhibited | [21] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of cyclopropyl-containing β-amino acids, reflecting field-proven insights.

Asymmetric Synthesis of a Phenyl-Substituted Cyclopropyl β-Amino Acid Derivative

The following protocol is a representative method for the asymmetric synthesis of a cyclopropyl β-amino acid derivative, adapted from literature procedures.[22][23]

Objective: To synthesize (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane carboxamide hydrochloride.

Materials:

-

2-phenyl acetonitrile

-

(R)-epichlorohydrin

-

Sodium hexamethyldisilazide (NaHMDS)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Thionyl chloride

-

Diethylamine

-

Dichloromethane (DCM)

Procedure:

-

Cyclopropanation and Hydrolysis: a. To a solution of 2-phenyl acetonitrile in THF, add NaHMDS at a controlled temperature. b. Add (R)-epichlorohydrin to the reaction mixture and stir until the reaction is complete (monitored by TLC). c. Quench the reaction and perform a work-up to isolate the crude cyano-cyclopropane intermediate. d. Hydrolyze the nitrile group using NaOH in DMSO, followed by acidification with HCl to yield (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexane-2-one.

-

Amide Formation: a. Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride. b. Remove excess thionyl chloride under reduced pressure. c. Dissolve the crude acid chloride in DCM and add it to a solution of diethylamine in DCM at 0-5°C. d. Stir the reaction mixture, allowing it to warm to room temperature, until the formation of (1S,5R)-N,N-diethyl-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane-6-carboxamide is complete.

-

Ring Opening and Final Product Formation: a. The bicyclic intermediate can be further processed through ring-opening reactions to yield the desired aminomethyl cyclopropane carboxamide. This often involves treatment with a suitable amine and subsequent purification. b. The final product can be isolated as its hydrochloride salt.

In Vitro Inhibition Assay for Betaine/GABA Transporter 1 (BGT1)

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of test compounds on the human BGT1 transporter.[6][10]

Materials:

-

CHO or tsA201 cells stably expressing human BGT1.

-

96-well cell culture plates.

-

[3H]GABA (radiolabeled GABA).

-

Assay buffer (e.g., HBSS).

-

Test compounds (cyclopropyl-β-amino acid derivatives).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Cell Seeding: a. Seed the BGT1-expressing cells into 96-well plates at a density of approximately 50,000 cells per well. b. Incubate the cells for 24 hours to allow for attachment.

-

GABA Uptake Assay: a. Prepare serial dilutions of the test compounds in assay buffer. b. Wash the cells with assay buffer. c. Add the test compound solutions to the wells, along with a solution of [3H]GABA (final concentration typically around 30 nM). d. Incubate for a short period (e.g., 3 minutes) at room temperature.

-

Termination and Lysis: a. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. b. Lyse the cells with a suitable lysis buffer or scintillation fluid.

-

Quantification and Data Analysis: a. Measure the radioactivity in each well using a microplate scintillation counter. b. Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[24][25]

Objective: To determine the solution conformation of a cyclopropyl-containing peptide.

Materials:

-

Purified peptide sample (1-5 mg).

-

Deuterated solvent (e.g., DMSO-d6, CDCl3).

-

High-field NMR spectrometer.

Procedure:

-

Sample Preparation: a. Dissolve the peptide sample in a suitable deuterated solvent. The choice of solvent is crucial for observing exchangeable protons like amide protons.

-

1D and 2D NMR Data Acquisition: a. Acquire standard 1D 1H and 13C NMR spectra. b. Acquire a suite of 2D NMR experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within each amino acid residue.[26]

- HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.[26]

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which helps in sequencing the peptide.[26]

- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), providing distance restraints for structure calculation.[26][27]

-

Data Processing and Structure Calculation: a. Process the NMR data using appropriate software. b. Assign all proton and carbon resonances. c. Use the NOE/ROE cross-peak intensities to derive interproton distance restraints. d. Use the distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.[28][29][30]

Materials:

-

Rat or human liver microsomes.

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system.

-

Test compound.

-

Positive control (a compound with known metabolic instability, e.g., midazolam).[30]

-

Acetonitrile (for quenching the reaction).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation: a. Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. b. Pre-incubate the mixture at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Processing and Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.[30] d. The intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration in the assay.[31]

Table 4: Representative Metabolic Stability Data

| Compound | System | t1/2 (min) | CLint (µL/min/mg protein) | Reference |

| Pyrrole Necroptosis Inhibitor (Compound 4) | Mouse Liver Microsomes | 32.5 | 42.6 | [28] |

| Midazolam (Positive Control) | Rat Liver Microsomes | 2.35 | - | [30] |

| Midazolam (Positive Control) | Human Liver Microsomes | 3.73 | - | [30] |

Conclusion and Future Perspectives

Cyclopropyl-containing β-amino acids represent a class of building blocks with immense potential for the development of novel therapeutics. Their ability to impart conformational rigidity and enhance metabolic stability addresses key challenges in peptidomimetic drug design. The successful application of these molecules as selective GABA transporter inhibitors, potent enzyme inhibitors, and scaffolds for anticancer and antiviral agents underscores their versatility.

As our understanding of disease pathways becomes more nuanced, the ability to design molecules with precise three-dimensional structures will become increasingly critical. The continued development of novel synthetic methodologies for accessing diverse cyclopropyl-β-amino acid scaffolds, coupled with advanced computational and biophysical techniques for conformational analysis, will undoubtedly fuel the discovery of next-generation drugs with improved efficacy and safety profiles. The strategic incorporation of the cyclopropyl moiety is not merely an incremental modification but a powerful design element that can unlock new therapeutic possibilities.

References

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. (2024). [Link]

-

Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PMC. (2021). [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021). [Link]

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC. (2024). [Link]

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ResearchGate. (2025). [Link]

-

Amino acid transporters as emerging therapeutic targets in cancer. PMC. (2021). [Link]

-

Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed. (n.d.). [Link]

-

Identification of inhibitors against α-Isopropylmalate Synthase of Mycobacterium tuberculosis using docking-MM/PBSA hybrid appr. Bioinformation. (2017). [Link]

-

Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC. (n.d.). [Link]

- WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.

-

Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. (2024). [Link]

-

Alpha-isopropylmalate Synthase From Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability. PubMed. (n.d.). [Link]

-

Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. (2022). [Link]

-

Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate. (n.d.). [Link]

-

Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. ResearchGate. (2025). [Link]

-

Characterization of -isopropylmalate synthases containing different copy numbers of tandem repeats in Mycobacterium tuberculosis. ResearchGate. (2025). [Link]

-

Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers. (2018). [Link]

-

Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. (2025). [Link]

-

What are GAT1 inhibitors and how do they work?. Patsnap Synapse. (2024). [Link]

-

A Comprehensive Study on the Effect of Backbone Stereochemistry of a Cyclic Hexapeptide on Membrane Permeability and Microsomal. (2021). [Link]

-

Isopropylmalate synthase regulatory domain removal abolishes feedback regulation at the expense of leucine homeostasis in plants. nipgr. (2025). [Link]

-

Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Academia.edu. (n.d.). [Link]

-

Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. PMC. (2020). [Link]

-

Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers. (2021). [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. (2023). [Link]

-

GABA reuptake inhibitor. Wikipedia. (n.d.). [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (2019). [Link]

-

leuA - 2-isopropylmalate synthase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. (2014). [Link]

- WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.

-

Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship. (2021). [Link]

-

Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). [Link]

-

Antiviral activity of nucleoside analogues against norovirus. PMC. (n.d.). [Link]

-

Peptidomimetics in Drug Discovery. AZoLifeSciences. (2023). [Link]

-

Targeting emerging amino acid dependencies and transporters in cancer therapy. Frontiers. (2025). [Link]

-

synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan. (n.d.). [Link]

-

Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. (2025). [Link]

-

Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday. MDPI. (2021). [Link]

-

Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring. MDPI. (2020). [Link]

-

Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. MDPI. (2018). [Link]

-

Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches. PMC. (n.d.). [Link]

-

Antiviral Profiling and Cellular Activation of Carbobicyclic Nucleoside Analogues. (2026). [Link]

-

peptide nmr. (n.d.). [Link]

-

GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2025). [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. defeatingepilepsy.org [defeatingepilepsy.org]

- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amino acid transporters as emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 17. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. uniprot.org [uniprot.org]

- 20. Alpha-isopropylmalate synthase from yeast: purification, kinetic studies, and effect of ligands on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride - Google Patents [patents.google.com]

- 23. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]

- 24. Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields | bioRxiv [biorxiv.org]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. mdpi.com [mdpi.com]

- 31. hrcak.srce.hr [hrcak.srce.hr]

The Strategic Role of Methyl 3-amino-5-cyclopropylpentanoate in Modern Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics offer high potency and selectivity but are often hindered by poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—provide a powerful strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-natural amino acids that impart desirable drug-like characteristics. This guide provides a comprehensive technical overview of Methyl 3-amino-5-cyclopropylpentanoate, a specialized β-amino acid building block, and elucidates its pivotal role in the development of next-generation therapeutics. We will explore the unique advantages conferred by its constituent parts—the β-amino acid backbone and the cyclopropyl moiety—and provide detailed workflows for its synthesis and integration into novel drug candidates.

The Cyclopropyl Moiety: A "Privileged" Scaffold in Medicinal Chemistry

The cyclopropyl group, a simple three-membered carbocycle, has become an invaluable tool for medicinal chemists.[1] Its inclusion in a molecule is a deliberate design choice intended to precisely modulate pharmacokinetic and pharmacodynamic properties.[1]

Unique Structural and Electronic Properties

The high degree of ring strain (~27.5 kcal/mol) in the cyclopropane ring forces the C-C-C bond angles to 60°, resulting in a unique electronic structure. The C-C bonds have significant p-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[1] These features are the foundation of the group's utility in drug design.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic breakdown by enzymes, particularly the cytochrome P450 (CYP) family. The high dissociation energy of the cyclopropyl C-H bonds makes this group exceptionally resistant to oxidative metabolism.[2] By strategically replacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl ring, chemists can "shield" the molecule, significantly extending its in-vivo half-life.[2] This tactic has been successfully employed in numerous FDA-approved drugs.

Imparting Conformational Rigidity

Natural peptides are often highly flexible, which can lead to a high entropic penalty upon binding to a target receptor and potential binding to off-target proteins. The rigid, planar nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent chemical bonds.[1] This pre-organizes the molecule into a more defined, bioactive conformation, which can lead to a significant increase in binding affinity and selectivity.[1]

The Power of the β-Amino Acid Backbone

Methyl 3-amino-5-cyclopropylpentanoate is a β-amino acid, meaning two carbon atoms separate its amino and carboxyl groups, in contrast to the single carbon in natural α-amino acids.[3] This seemingly small change has profound implications for peptidomimetic design.

-

Proteolytic Resistance: Peptidases, the enzymes that degrade peptides, are highly specific for the α-amino acid structure. Peptides constructed with β-amino acids are not recognized by these enzymes, rendering them highly resistant to degradation and dramatically increasing their stability in biological systems.[3][4]

-

Novel Secondary Structures: The altered backbone of β-amino acids allows them to fold into unique and stable secondary structures, such as various helices and turns, that are not accessible to natural peptides.[4] This expands the range of protein surfaces that can be targeted.

The combination of the cyclopropyl group's rigidity and metabolic stability with the proteolytic resistance of the β-amino acid backbone makes building blocks like Methyl 3-amino-5-cyclopropylpentanoate exceptionally valuable.

Synthesis of Methyl 3-amino-5-cyclopropylpentanoate: A Technical Workflow

The synthesis of this specialized building block requires a strategic, multi-step approach. An efficient method involves an aza-Michael conjugate addition, a reliable reaction for forming carbon-nitrogen bonds at the β-position.[5][6]

Conceptual Synthesis Pathway

The core of the synthesis involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester containing the required cyclopropyl moiety.[6][7][8] This establishes the β-amino acid framework in a controlled manner.

Caption: Conceptual workflow for the synthesis of the target β-amino acid.

Detailed Experimental Protocol

Objective: To synthesize Methyl 3-amino-5-cyclopropylpentanoate via a three-step process involving Wittig olefination, aza-Michael addition, and final deprotection.

Step 1: Synthesis of Methyl (E)-3-cyclopropylacrylate (Michael Acceptor)

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and dry toluene.

-

Reaction: Cool the solution to 0°C in an ice bath. Add cyclopropanecarboxaldehyde (1.0 equivalent) dropwise over 30 minutes.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ester. The rationale for using the Wittig reaction is its high reliability and stereoselectivity for producing the E-alkene, which is the required geometry for the subsequent conjugate addition.[9]

Step 2: Synthesis of Methyl 3-(benzylamino)-3-cyclopropylpropanoate

-

Setup: In a clean, dry flask, dissolve the synthesized methyl (E)-3-cyclopropylacrylate (1.0 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

-

Reaction: Add benzylamine (1.2 equivalents) to the solution. The benzylamine serves as both the nitrogen nucleophile and a convenient protecting group that can be easily removed later.

-

Execution: Stir the reaction at room temperature for 24-48 hours. The reaction's progress can be monitored by TLC or LC-MS.

-

Workup & Purification: Once the starting material is consumed, remove the solvent in vacuo. The resulting crude product is purified via column chromatography to isolate the desired β-amino ester.

Step 3: Synthesis of Methyl 3-amino-5-cyclopropylpentanoate (Final Product)

-

Setup: Dissolve the purified product from Step 2 in methanol. Transfer the solution to a hydrogenation vessel.

-

Reaction: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Execution: Pressurize the vessel with hydrogen gas (typically 50 psi) and shake vigorously at room temperature until the reaction is complete (as monitored by TLC/LC-MS, watching for the disappearance of the starting material). The hydrogenolysis reaction is a clean and efficient method for cleaving the N-benzyl bond without affecting the ester or cyclopropyl groups.

-

Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, Methyl 3-amino-5-cyclopropylpentanoate.

Application in Peptidomimetic Design: A Strategic Workflow

The true value of Methyl 3-amino-5-cyclopropylpentanoate is realized when it is incorporated into a peptide sequence to create a peptidomimetic with enhanced properties. This is typically accomplished using Solid-Phase Peptide Synthesis (SPPS).[10][11][12][13]

Workflow for Incorporating the Building Block

Caption: General workflow for incorporating a custom amino acid via SPPS.

Protocol: Incorporation via Fmoc-SPPS

Prerequisite: The synthesized Methyl 3-amino-5-cyclopropylpentanoate must first be N-terminally protected with a Fluorenylmethyloxycarbonyl (Fmoc) group to be compatible with the synthesis strategy.[10]

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) with the C-terminal amino acid of the target peptide already attached. Swell the resin in Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Coupling:

-

Activation: In a separate vial, dissolve the Fmoc-protected custom building block (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF. Add a base such as DIpea (6 equivalents) to activate the carboxylic acid.

-

Addition: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Rationale: Sterically hindered non-natural amino acids can be challenging to couple.[11] Using a potent coupling agent like HATU and allowing for extended reaction times ensures the reaction goes to completion, preventing deletion sequences in the final product.

-

-

Wash: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence until the full peptidomimetic is assembled.

-

Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[11]

-

Purification: Precipitate the crude peptidomimetic in cold diethyl ether, then purify it to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Anticipated Impact on Drug Properties: A Comparative Analysis

The strategic replacement of a natural amino acid with Methyl 3-amino-5-cyclopropylpentanoate is predicted to yield substantial improvements in key drug-like properties.

| Property | Native Peptide | Peptidomimetic with Methyl 3-amino-5-cyclopropylpentanoate | Rationale for Improvement |

| Proteolytic Stability | Low (Rapidly degraded by peptidases) | High | The β-amino acid backbone is not a substrate for common proteases.[3][4] |

| Metabolic Stability | Variable (Prone to CYP oxidation at certain side chains) | High | The cyclopropyl group is resistant to oxidative metabolism by CYP enzymes.[2] |

| Receptor Binding Affinity (Ki) | Baseline | Potentially Improved | The cyclopropyl group restricts conformational flexibility, pre-organizing the molecule for optimal receptor binding and reducing the entropic penalty.[1] |

| In-vivo Half-life (t1/2) | Short (minutes) | Significantly Increased | A direct consequence of enhanced proteolytic and metabolic stability. |

| Cell Permeability | Low | Potentially Improved | The increased lipophilicity from the cyclopropyl group and altered hydrogen bonding capacity of the β-amino backbone can improve passive diffusion across cell membranes. |

Conclusion

Methyl 3-amino-5-cyclopropylpentanoate is more than just a chemical building block; it is a multi-functional tool for rational drug design. By combining the proteolytic resistance of a β-amino acid scaffold with the metabolic stability and conformational constraint of a cyclopropyl moiety, this non-natural amino acid provides an elegant solution to several long-standing challenges in peptide-based drug discovery. The technical workflows provided herein for its synthesis and incorporation offer a practical framework for researchers to leverage its unique properties, paving the way for the development of more stable, potent, and effective peptidomimetic therapeutics.

References

-

Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Department of Chemistry, University of Pennsylvania. Available at: [Link]

-

Guo, A., et al. (2025). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]

-

Melgar-Lesmes, P., et al. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. Available at: [Link]

-

Melkonyan, F., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. Available at: [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135565535. PubChem.

-

Peretto, I., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Etxebarria, J., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ACS Figshare. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

David Spring's group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. University of Cambridge. Available at: [Link]

-

Mphahamele, M. J., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

-

Robinson, J. A., et al. (2025). Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]

-

YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. Available at: [Link]

-

Zlotorzynski, M. (2024). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Available at: [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 10. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Amino-5-Cyclopropylpentanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of cyclopropane rings into small molecule therapeutics offers a powerful strategy to enhance potency, selectivity, and metabolic stability by introducing conformational rigidity. This guide delves into the nuanced structure-activity relationships (SAR) of 3-amino-5-cyclopropylpentanoate derivatives, a promising scaffold in medicinal chemistry. While direct and extensive SAR literature for this specific class of molecules is emerging, this document synthesizes data from structurally related compounds, such as cyclopropyl-containing amino acids and GABA analogues, to provide a predictive framework for rational drug design. We will explore the critical roles of the aminopentanoate backbone, the influence of the cyclopropyl moiety on conformational restriction, and the impact of substitutions on biological activity. This guide aims to equip researchers with the foundational knowledge to navigate the chemical space of these derivatives and accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its inherent ring strain (approximately 27.5 kcal/mol) and distinct electronic properties confer a pseudo-double bond character and a compact, rigid structure.[1] In drug design, the introduction of a cyclopropyl group can have several advantageous effects:

-

Conformational Restriction: The rigid nature of the cyclopropane ring locks the conformation of adjacent functionalities, reducing the entropic penalty upon binding to a biological target and often leading to increased potency and selectivity.[1][2]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, influencing absorption, distribution, metabolism, and excretion (ADME).

-

Novel Steric and Electronic Interactions: The unique geometry of the cyclopropyl group can enable novel interactions with the target protein that are not possible with more flexible aliphatic or aromatic moieties.

The 3-amino-5-cyclopropylpentanoate scaffold represents a compelling starting point for the design of novel therapeutics, particularly as analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS).[2][3][4] The cyclopropyl group in the 5-position is anticipated to conformationally constrain the molecule, mimicking a specific bioactive conformation of GABA or other endogenous ligands.

The Core Scaffold: 3-Amino-5-Cyclopropylpentanoate

The fundamental structure of a 3-amino-5-cyclopropylpentanoate derivative consists of a five-carbon pentanoate chain with an amino group at the 3-position and a cyclopropyl ring at the 5-position.

Caption: Potential modifications of the amino group and their expected impact.

Modifications of the Carboxylate Group

The carboxylate group is another key pharmacophoric feature, likely involved in ionic interactions with the target.

| Modification | Anticipated Effect on Activity | Rationale |

| Esterification (-COOR) | May act as a prodrug, with activity dependent on in vivo hydrolysis to the carboxylic acid. | Esters are generally more lipophilic and can exhibit improved cell permeability. The size of the ester group will influence the rate of hydrolysis and may also impact binding if the ester itself has affinity for the target. |

| Amidation (-CONR₂) | Likely to reduce activity, but could introduce new interactions. | Amides are generally poorer isosteres of carboxylic acids for ionic interactions. However, the amide N-H may act as a hydrogen bond donor, and substituents on the nitrogen could explore new binding pockets. |

| Bioisosteric Replacement (e.g., tetrazole) | May retain or enhance activity. | Tetrazoles are common bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with different metabolic and pharmacokinetic properties. |

Substitution on the Cyclopropyl Ring

Modifications to the cyclopropyl ring can fine-tune the steric and electronic properties of the molecule.

| Modification | Anticipated Effect on Activity | Rationale |

| Small Alkyl Substituents (e.g., -CH₃) | Could enhance potency by occupying a small hydrophobic pocket. | The position and stereochemistry of the substituent will be critical. An incorrectly placed substituent could lead to a steric clash and loss of activity. |

| Electron-Withdrawing/Donating Groups | May modulate the electronic properties of the cyclopropane ring and influence interactions with the target. | The impact of such substitutions is difficult to predict without a clear understanding of the binding site environment. |

| Introduction of Additional Rings (Spirocycles) | Can further explore the conformational space and introduce new interaction points. | Spirocyclic systems can provide novel vectors for substituents and significantly alter the shape of the molecule. |

Experimental Protocols

The following are generalized experimental protocols that would be essential for elucidating the SAR of 3-amino-5-cyclopropylpentanoate derivatives.

General Synthesis of 3-Amino-5-Cyclopropylpentanoate Derivatives

A plausible synthetic route could involve the conjugate addition of a nucleophilic amine to a cyclopropyl-containing α,β-unsaturated ester, followed by appropriate functional group manipulations. The synthesis of cyclopropyl-containing building blocks is well-established. [5][6] Step 1: Synthesis of (E)-ethyl 5-cyclopropylpent-2-enoate

-

To a solution of cyclopropylacetaldehyde in an appropriate solvent (e.g., THF), add a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Purify the product by column chromatography to yield the α,β-unsaturated ester.

Step 2: Conjugate Addition of an Amine

-

Dissolve the (E)-ethyl 5-cyclopropylpent-2-enoate in a suitable solvent (e.g., methanol).

-

Add the desired amine (e.g., benzylamine for a secondary amine that can be later deprotected).

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the resulting 3-amino-5-cyclopropylpentanoate derivative.

Step 3: Deprotection and Derivatization (if necessary)

-

If a protecting group was used on the amine (e.g., benzyl), remove it using standard conditions (e.g., hydrogenolysis).

-

The resulting primary or secondary amine can be further derivatized to explore the SAR at the R¹ position.

-

The ester can be hydrolyzed to the carboxylic acid using basic or acidic conditions.

Caption: Generalized synthetic workflow for 3-amino-5-cyclopropylpentanoate derivatives.

In Vitro Biological Assays

5.2.1. GABA Receptor Binding Assays

-

Prepare membrane fractions from rat brain tissue or from cell lines expressing specific GABA receptor subtypes.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]GABA or a specific antagonist) in the presence of varying concentrations of the test compounds.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the IC₅₀ values for the test compounds.

5.2.2. GABA Transporter Uptake Assays

-

Culture cell lines stably expressing the desired GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1).

-

Pre-incubate the cells with the test compounds for a specified time.

-

Add [³H]GABA to the cells and incubate for a short period to allow for uptake.

-

Wash the cells to remove extracellular [³H]GABA.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ values for the inhibition of GABA uptake.

Conclusion and Future Directions

The 3-amino-5-cyclopropylpentanoate scaffold holds significant promise for the development of novel therapeutics targeting the GABAergic system. The conformational constraint imposed by the cyclopropyl group is a key design element that can lead to enhanced potency and selectivity. While the SAR for this specific class of compounds is still under exploration, the principles outlined in this guide, drawn from related chemical series, provide a solid foundation for further research.

Future work should focus on the systematic synthesis and biological evaluation of a library of 3-amino-5-cyclopropylpentanoate derivatives to validate the hypothesized SAR. Key areas for investigation include:

-

Stereoselective Synthesis: The development of synthetic routes to access individual stereoisomers is crucial, as biological activity is often stereospecific.

-

Exploration of a Wide Range of Substituents: A diverse set of substituents at the amino, carboxylate, and cyclopropyl positions should be investigated to build a comprehensive SAR profile.

-

In Vivo Evaluation: Promising compounds identified from in vitro assays should be advanced to in vivo models of relevant CNS disorders to assess their therapeutic potential.

By leveraging the principles of rational drug design and a thorough understanding of the SAR of this unique scaffold, the scientific community can unlock the full therapeutic potential of 3-amino-5-cyclopropylpentanoate derivatives.

References

-

Zefirov, N. S., & Lukin, P. M. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51(11), 1545-1575. [Link]

-

Kinney, W. A., et al. (1993). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 36(15), 2136-2143. [Link]

-

Tomioka, K., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry, 26(22), 5897-5906. [Link]

-

Kickinger, S., et al. (2019). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Journal of Medicinal Chemistry, 62(17), 8097-8109. [Link]

-

Sala-Rabanal, M., et al. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 13(14), 1335-1366. [Link]

-

PubChem. 3-Aminopentanoic acid. [Link]

-

Trost, B. M., & Vidal, B. (2005). Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. The Journal of Organic Chemistry, 70(18), 7136-7144. [Link]

-

Pandey, G., & Kumar, A. (2007). A Short Stereoselective Synthesis of a Cyclopropyl Analog of γ-Aminobutyric acid (GABA). Synthetic Communications, 29(23), 4083-4089. [Link]

-

Kumar, A., & Singh, R. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Current Topics in Medicinal Chemistry, 18(13), 1114-1144. [Link]

-

Grygorenko, O. O., et al. (2018). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Tetrahedron, 74(38), 5345-5351. [Link]

-

Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Arkivoc, 2005(7), 25-36. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Cyclopropyl β-Amino Acid Esters: A Scaffold of Constrained Potential in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

Cyclopropyl β-amino acid esters represent a class of non-canonical amino acids that are gaining significant traction in medicinal chemistry. By merging the conformational rigidity of a cyclopropane ring with the versatile backbone of a β-amino acid, these structural motifs offer a powerful toolset for overcoming common challenges in drug design, such as poor metabolic stability and lack of receptor selectivity. The strained three-membered ring imparts unique stereoelectronic properties, effectively locking the molecule's backbone and side-chain orientations. This guide provides a comprehensive overview for researchers and drug development professionals on the strategic value of cyclopropyl β-amino acid esters. It delves into their profound impact on molecular conformation, details key stereoselective synthetic methodologies, presents applications through relevant case studies, and outlines future prospects for this promising scaffold.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, the ability to control the three-dimensional structure of a molecule is paramount. Non-canonical amino acids are increasingly utilized as building blocks for therapeutic peptides and small molecules to fine-tune properties like stability and permeability. Among these, cyclopropyl-containing amino acids are particularly noteworthy. The cyclopropane ring, the smallest carbocycle, is now a well-established component in approved drugs, valued for its ability to serve as a rigid linker or a metabolically robust isostere for moieties like gem-dimethyl groups or alkenes.[1][2] Its incorporation into a molecule can enhance potency, improve metabolic stability, and reduce off-target effects.[2][3]

β-Amino acids, with an additional carbon in their backbone compared to their α-analogs, provide greater conformational flexibility and are building blocks for "foldamers"—synthetic oligomers that mimic the secondary structures of natural peptides.[4] The fusion of these two concepts—the rigidity of the cyclopropane ring and the expanded scaffold of a β-amino acid—creates the cyclopropyl β-amino acid ester. This unique combination provides medicinal chemists with a powerful scaffold to:

-

Enforce Bioactive Conformations: The cyclopropane ring severely restricts bond rotation, locking the peptide backbone and orienting side chains in a fixed three-dimensional space.[5][6] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in affinity.[6]

-

Enhance Metabolic Stability: Peptides and peptide-like molecules are often susceptible to rapid degradation by proteases. Incorporating a cyclopropyl β-amino acid can sterically hinder the peptide backbone, making it resistant to enzymatic cleavage.[5][7]

-

Improve Pharmacokinetic Properties: The cyclopropyl group is lipophilic, which can aid in modulating a compound's solubility and membrane permeability, critical factors for oral bioavailability.

Prominent examples of this scaffold's application include the development of potent Hepatitis C Virus (HCV) NS3 protease inhibitors and novel anticancer agents, demonstrating its significant therapeutic potential.[5] The ability to access all possible stereoisomers of these building blocks is crucial, as each isomer presents a unique spatial arrangement of functional groups for probing interactions within a target's binding site.[5]

The Conformational and Stereoelectronic Impact of the Cyclopropyl Ring

The defining feature of a cyclopropyl amino acid is the rigid, strained three-membered ring, which dictates the molecule's overall shape and electronic character. Unlike flexible alkyl chains, the cyclopropane ring has no ring-flipping capabilities, and its substituents are fixed in space.

Key Conformational Effects:

-

Backbone Rigidity: The cyclopropane ring integrated into the amino acid backbone locks the dihedral angles, creating a highly constrained scaffold. This is in stark contrast to a simple β-alanine derivative, which has multiple rotatable bonds. This rigidity is invaluable for mimicking specific secondary structures found in natural peptides, such as β-turns and helices.[5][8]

-

Side-Chain Orientation: When substituents are present on the cyclopropane ring, their spatial orientation is fixed. This allows for the precise positioning of pharmacophoric groups to optimize interactions with a receptor or enzyme active site.[5] This feature is unique among peptidomimetics and is critical for structure-activity relationship (SAR) studies.[5]

-

Cyclopropylic Strain: A robust steric repulsion, termed "cyclopropylic strain," occurs between cis-oriented substituents on the cyclopropane ring.[9] This strain influences the rotation of adjacent C-C bonds, further restricting the conformational landscape and favoring specific "folded" or "extended" arrangements.[9]

Stereoselective Synthetic Strategies

The primary challenge in synthesizing cyclopropyl β-amino acid esters is the precise control of stereochemistry at potentially multiple chiral centers. A variety of powerful methods have been developed to address this, ranging from classical cyclopropanation reactions to modern asymmetric catalysis.

Kulinkovich-de Meijere Reaction

This reaction is a powerful method for synthesizing cyclopropylamines from carboxylic amides or nitriles.[10][11] It proceeds through a titanacyclopropane intermediate formed from a Grignard reagent and a titanium(IV) alkoxide catalyst.[12] This intermediate reacts with the amide to form an oxatitanacyclopentane, which then rearranges to yield the cyclopropylamine product.

Key Features:

-

Starting Materials: Readily available N,N-dialkylamides or nitriles.

-

Reagents: Grignard reagent (e.g., EtMgBr, c-C₅H₉MgBr) and a titanium catalyst (e.g., Ti(Oi-Pr)₄).[10][12]

-

Mechanism: Involves the formation of a key titanacyclopropane intermediate.[10]

-

Advantages: A direct and efficient route to cyclopropylamines, which can then be further elaborated. Intramolecular versions of the reaction are highly diastereoselective.[11]

Detailed Protocol: Kulinkovich-de Meijere Reaction for Cyclopropylamine Synthesis

This protocol is a representative example based on established literature procedures.[10][11]

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add the N,N-dialkylcarboxamide (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the amide in anhydrous diethyl ether or THF (approx. 0.2 M).

-

Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 eq) via syringe. Cool the resulting mixture to -78 °C using a dry ice/acetone bath.

-

Causality Note: The reaction is performed under an inert atmosphere and with anhydrous solvents because both the Grignard reagent and the titanium intermediates are highly reactive towards moisture and oxygen. The low temperature helps to control the reactivity and prevent side reactions.

-

-

Grignard Addition: Add the Grignard reagent (e.g., Ethylmagnesium bromide, 2.2 eq, as a solution in THF) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The color of the mixture will typically change, indicating the progress of the reaction.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Causality Note: The quench hydrolyzes the titanium complexes and neutralizes any remaining Grignard reagent. It is performed slowly and at low temperature to manage the exothermic reaction.

-

-

Workup and Purification: Filter the resulting suspension through a pad of Celite® to remove titanium salts, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.

-

Characterization: Purify the crude cyclopropylamine product by flash column chromatography on silica gel. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Aza-Michael Addition to Alkylidenecyclopropanes

A highly efficient and diastereoselective modern approach involves the conjugate (aza-Michael) addition of an amine to a highly electrophilic alkylidenecyclopropane.[5] This method is particularly effective for generating optically active trans-β-cyclopropyl-modified β-alanines (β-CMAs).

Key Features:

-

Process: An olefination reaction (e.g., Wittig) on a cyclopropanone surrogate generates a reactive cyclopropylidene acetate. This intermediate is not isolated but is directly reacted with an amine (the aza-Michael donor).[5]

-

Stereocontrol: The transformation proceeds with excellent diastereocontrol, typically favoring the trans product.[5]

-

Enantioselectivity: By using chiral starting materials or chiral amines, highly enantioenriched products can be obtained.[5]

-